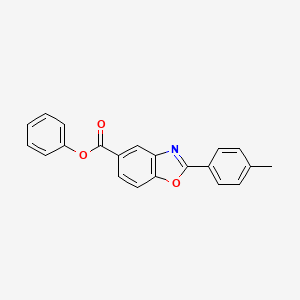![molecular formula C8H19NO4S B8289060 {[(2R)-2-amino-2-ethylhexyl]oxy}sulfonic acid](/img/structure/B8289060.png)
{[(2R)-2-amino-2-ethylhexyl]oxy}sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-2-ethylhexyl hydrogen sulfate is an organic compound with a unique structure that includes an amino group and a sulfate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-ethylhexyl hydrogen sulfate typically involves the reaction of ®-2-Amino-2-ethylhexanol with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfate ester. The process involves the following steps:
Reaction of ®-2-Amino-2-ethylhexanol with Sulfuric Acid: The alcohol reacts with sulfuric acid to form the sulfate ester.
Purification: The product is purified using techniques such as recrystallization or distillation to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-2-ethylhexyl hydrogen sulfate may involve large-scale reactors and continuous processing methods to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Amino-2-ethylhexyl hydrogen sulfate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The sulfate ester can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles such as alkyl halides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of ®-2-Amino-2-ethylhexanol.
Substitution: Formation of substituted amines.
Applications De Recherche Scientifique
®-2-Amino-2-ethylhexyl hydrogen sulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-2-Amino-2-ethylhexyl hydrogen sulfate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its application, such as its use in biological systems or industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-Amino-2-ethylhexanol: The precursor alcohol used in the synthesis of ®-2-Amino-2-ethylhexyl hydrogen sulfate.
2-Amino-2-methylpropane-1,3-diol: Another amino alcohol with similar reactivity.
2-Amino-2-ethyl-1,3-propanediol: A related compound with a different hydroxyl group arrangement.
Uniqueness
®-2-Amino-2-ethylhexyl hydrogen sulfate is unique due to its sulfate ester group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such functionality is required.
Propriétés
Formule moléculaire |
C8H19NO4S |
|---|---|
Poids moléculaire |
225.31 g/mol |
Nom IUPAC |
[(2R)-2-amino-2-ethylhexyl] hydrogen sulfate |
InChI |
InChI=1S/C8H19NO4S/c1-3-5-6-8(9,4-2)7-13-14(10,11)12/h3-7,9H2,1-2H3,(H,10,11,12)/t8-/m1/s1 |
Clé InChI |
ORHISMBXHJABAF-MRVPVSSYSA-N |
SMILES isomérique |
CCCC[C@](CC)(COS(=O)(=O)O)N |
SMILES canonique |
CCCCC(CC)(COS(=O)(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N'-acetyl-3-bromofuro[2,3-c]pyridine-5-carbohydrazide](/img/structure/B8289018.png)



![3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carbothioamide](/img/structure/B8289058.png)




